7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one

Lipophilicity Membrane permeability CNS drug design

7-Methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one (CAS 23982-32-3, molecular formula C₁₇H₁₄O₄, MW 282.29 g/mol) is a fully synthetic 4-arylcoumarin (neoflavonoid) characterized by a 2H-chromen-2-one core bearing methoxy substituents at the 7-position of the benzopyranone ring and the 4'-position of the pendant phenyl ring. The compound belongs to the privileged coumarin scaffold class, yet its substitution pattern—dual methoxy groups with no free phenolic hydroxyls—distinguishes it from many naturally occurring or semi-synthetic coumarins that typically carry at least one ionizable hydroxyl.

Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
Cat. No. B5693692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one
Molecular FormulaC17H14O4
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC
InChIInChI=1S/C17H14O4/c1-19-12-5-3-11(4-6-12)15-10-17(18)21-16-9-13(20-2)7-8-14(15)16/h3-10H,1-2H3
InChIKeyOLCZQQVEYPSHCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one – Identity, Scaffold Class, and Baseline Procurement Parameters


7-Methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one (CAS 23982-32-3, molecular formula C₁₇H₁₄O₄, MW 282.29 g/mol) is a fully synthetic 4-arylcoumarin (neoflavonoid) characterized by a 2H-chromen-2-one core bearing methoxy substituents at the 7-position of the benzopyranone ring and the 4'-position of the pendant phenyl ring . The compound belongs to the privileged coumarin scaffold class, yet its substitution pattern—dual methoxy groups with no free phenolic hydroxyls—distinguishes it from many naturally occurring or semi-synthetic coumarins that typically carry at least one ionizable hydroxyl . Commercially, it is offered as a screening compound (e.g., ChemBridge/Hit2Lead catalog no. 7356416) with reported physicochemical parameters including a calculated LogP of 3.56, topological polar surface area (tPSA) of 48.7 Ų, zero hydrogen-bond donors, four hydrogen-bond acceptors, one rotatable bond, and a predicted LogSW of −4.30 . These properties collectively define a moderately lipophilic, non-ionizable small molecule with a distinct physicochemical signature relative to simpler coumarin analogs, making informed selection critical for reproducible research outcomes.

Why 7-Methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one Cannot Be Interchanged with Common In-Class Analogs


Coumarin derivatives are frequently treated as interchangeable building blocks or reference standards; however, 7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one occupies a distinct region of physicochemical space that precludes simple substitution by common analogs such as 7-hydroxy-4-methylcoumarin (4-methylumbelliferone, XLogP3 ≈ 1.9, tPSA ≈ 46.5 Ų, HBD = 1) [1][2] or 4-methyl-7-methoxycoumarin (4-methylherniarin, LogP ≈ 2.37) . The target compound's calculated LogP of 3.56 is approximately 1.7 log units higher than that of 7-hydroxy-4-methylcoumarin and 1.2 log units higher than that of 4-methyl-7-methoxycoumarin, corresponding to a roughly 50-fold and 16-fold greater octanol–water partition coefficient, respectively . This difference in lipophilicity, combined with the complete absence of hydrogen-bond donor capacity (HBD = 0 versus HBD = 1 for hydroxyl-bearing analogs), fundamentally alters membrane permeability, plasma protein binding, metabolic vulnerability, and solubility profile [2]. Substituting a less lipophilic coumarin into an assay, SAR series, or analytical method optimized for the target compound will predictably produce divergent results in cellular uptake, CYP-mediated metabolism, and chromatographic retention—each of which directly impacts data reproducibility and procurement decision quality.

Quantitative Physicochemical Differentiation of 7-Methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one Versus Key In-Class Analogs


Lipophilicity Differentiation: 50-Fold Higher Calculated Partition Coefficient than 7-Hydroxy-4-methylcoumarin

The calculated octanol–water partition coefficient (LogP) of 7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one is 3.56 , compared with an XLogP3 of 1.9 for 7-hydroxy-4-methylcoumarin (4-methylumbelliferone) [1] and a LogP of 2.37 for 4-methyl-7-methoxycoumarin (4-methylherniarin) . The ΔLogP of +1.66 versus 7-hydroxy-4-methylcoumarin translates to an approximately 50-fold higher equilibrium concentration in octanol relative to water, indicating substantially greater membrane-partitioning propensity. Even against the more closely related 4-methyl-7-methoxycoumarin, the target compound is approximately 16-fold more lipophilic (ΔLogP = +1.19).

Lipophilicity Membrane permeability CNS drug design

Topological Polar Surface Area (tPSA) Differentiation: Moderate Polarity with Zero H-Bond Donors Versus Hydroxyl-Bearing Coumarins

The target compound exhibits a tPSA of 48.7 Ų with zero hydrogen-bond donors (HBD = 0) and four hydrogen-bond acceptors (HBA = 4) . In contrast, 7-hydroxy-4-methylcoumarin (4-methylumbelliferone) has a tPSA of approximately 46.5 Ų but carries one H-bond donor and three H-bond acceptors [1]. Although the tPSA values are superficially similar, the complete absence of donor capacity in the target compound eliminates the potential for donor–acceptor pairing in passive permeability models. Additionally, 4-phenylcoumarin—a structural analog lacking methoxy groups—has a substantially lower tPSA of 30.21 Ų and only two H-bond acceptors , making the target compound distinctly more polar yet non-donating compared to this scaffold.

Polar surface area Blood–brain barrier penetration Oral bioavailability

Lipophilicity Relative to 4-Phenylcoumarin: Comparable LogP but Enriched H-Bond Acceptor Capacity

Despite a similar LogP (3.56 for the target versus 3.46 for 4-phenylcoumarin ), the target compound provides four hydrogen-bond acceptors compared with only two in 4-phenylcoumarin, and a tPSA that is 61% larger (48.7 vs. 30.21 Ų) . This means that the target compound can engage in more polar interactions (e.g., with protein backbone amides or water networks) without sacrificing lipophilicity—a combination that 4-phenylcoumarin cannot achieve. For medicinal chemists optimizing ligand efficiency, this differential enables the exploration of additional binding interactions while maintaining comparable membrane-partitioning properties.

SAR Ligand efficiency Fragment-based drug design

Rotatable Bond Count and Conformational Restriction: One Rotatable Bond Versus Zero in Common Analogs

The target compound possesses exactly one rotatable bond (the biaryl C–C linkage between the coumarin core and the 4-methoxyphenyl ring) . In comparison, 7-hydroxy-4-methylcoumarin and 4-methyl-7-methoxycoumarin have zero rotatable bonds beyond the methyl rotor [1]. This single rotatable bond introduces a degree of conformational freedom that can modulate binding entropy, influence crystal packing, and affect solid-state properties relevant to formulation and storage. The 4-methoxyphenyl ring can adopt variable dihedral angles relative to the coumarin plane, a feature absent in the completely rigid 4-methyl-substituted analogs.

Conformational flexibility Entropic penalty Crystallization

Predicted Aqueous Solubility Indicator (LogSW): -4.30 as a Solubility Benchmark Versus Class Baseline

The vendor-reported LogSW of −4.30 indicates that the target compound has an estimated intrinsic aqueous solubility in the low micromolar range under unbuffered conditions. While head-to-head LogSW data for comparator coumarins are not available from the same source, the LogP of 3.56 and tPSA of 48.7 Ų place this compound in a solubility range that is intermediate between highly lipophilic 4-phenylcoumarin (LogP 3.46, tPSA 30.21) and the more hydrophilic 7-hydroxy-4-methylcoumarin (LogP 1.9) [1]. The predicted LogSW serves as a practical benchmark for selecting appropriate DMSO stock concentrations, aqueous dilution protocols, and formulation vehicles during assay development.

Aqueous solubility Formulation Dosing vehicle

Precision Application Scenarios for 7-Methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one Based on Quantified Differentiation


CNS-Penetrant Probe Design Requiring Zero H-Bond Donors and Moderate Lipophilicity

With a LogP of 3.56 and zero hydrogen-bond donors (HBD = 0), 7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one is well-suited as a starting scaffold for central nervous system (CNS) drug discovery programs where HBD count is a critical parameter for blood–brain barrier penetration prediction . Unlike 7-hydroxy-4-methylcoumarin, which carries one H-bond donor and is significantly less lipophilic (XLogP3 = 1.9) [1], the target compound aligns with CNS multiparameter optimization (MPO) desirability criteria more favorably. Researchers optimizing CNS exposure should select this compound over hydroxylated coumarins to minimize HBD-associated efflux and maximize passive brain penetration potential.

Lipophilicity-Driven Structure–Activity Relationship (SAR) Exploration in Cellular Assays

The ~50-fold higher calculated octanol–water partition coefficient relative to 7-hydroxy-4-methylcoumarin (ΔLogP = +1.66) makes the target compound a valuable tool for probing the impact of lipophilicity on cellular target engagement, intracellular accumulation, and nonspecific binding in cell-based assays. When conducting SAR campaigns that require modulation of logP while maintaining the coumarin core, procurement of this specific analog ensures a defined, quantifiable lipophilicity increment over simpler coumarin controls [1].

Reference Standard for Reverse-Phase Chromatographic Method Development

The combination of LogP 3.56, tPSA 48.7 Ų, and a single rotatable bond defines a chromatographic retention profile that is intermediate between highly retained, low-polarity 4-phenylcoumarin (tPSA 30.21 Ų) and early-eluting 7-hydroxy-4-methylcoumarin (tPSA 46.5 Ų, LogP 1.9) [1]. Analytical chemists developing gradient HPLC or UPLC methods for coumarin library purity assessment can use 7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one as a mid-range retention time calibrant, leveraging its distinct, reproducible elution behavior for system suitability testing.

Non-Ionizable Coumarin Control in pH-Dependent Solubility and Permeability Studies

Because the compound lacks any ionizable hydroxyl or carboxyl groups (HBD = 0), its solubility and permeability are pH-independent over the physiological range, in contrast to 7-hydroxy-4-methylcoumarin, which has a phenolic pKₐ of approximately 7.8 that triggers ionization-dependent changes in logD . This property makes the target compound an ideal non-ionizable control in parallel artificial membrane permeability assays (PAMPA) and Caco-2 permeability studies, where pH-dependent confounding variables must be eliminated to isolate the contribution of passive transcellular diffusion [1].

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